N'-(4-CHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA
Overview
Description
N’-(4-chlorophenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea is a complex organic compound that features a thiourea functional group This compound is characterized by the presence of chlorophenyl, methylphenyl, and phenylethyl groups attached to a pyrrolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinyl ring.
Introduction of the Chlorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Attachment of the Thiourea Group: The final step involves the reaction of the intermediate compound with thiourea under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
N’-(4-chlorophenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(4-chlorophenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
- 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N’-(4-chlorophenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-18-7-13-22(14-8-18)30-24(31)17-23(25(30)32)29(16-15-19-5-3-2-4-6-19)26(33)28-21-11-9-20(27)10-12-21/h2-14,23H,15-17H2,1H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSKTGVSHBKRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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